An In-Depth Technical Guide to the Synthesis of 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
An In-Depth Technical Guide to the Synthesis of 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Introduction: The Significance of the 1,5-Benzodiazepine Scaffold
The 1,5-benzodiazepine nucleus is a privileged scaffold in medicinal chemistry, forming the core of a wide array of therapeutic agents with diverse biological activities. These seven-membered heterocyclic compounds, consisting of a benzene ring fused to a diazepine ring, have demonstrated hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[1] The specific substitution pattern on the benzodiazepine core allows for the fine-tuning of its pharmacological profile, making the development of novel synthetic routes to access unique derivatives a topic of significant interest for researchers in drug discovery and development.
This guide provides a comprehensive overview of the synthesis of a specific derivative, 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one . We will delve into the strategic considerations behind the chosen synthetic pathway, provide a detailed experimental protocol, and discuss the mechanistic underpinnings of the core reaction.
Synthetic Strategy: A Mechanistic Approach to the Target Molecule
The most convergent and widely adopted strategy for the synthesis of 1,5-benzodiazepin-2-ones is the cyclocondensation of o-phenylenediamine with an appropriate α,β-unsaturated carbonyl compound.[2][3][4] This approach offers a direct and efficient route to the desired heterocyclic system.
For the synthesis of the 4-methyl analog, 4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, the reaction between o-phenylenediamine and crotonic acid is well-established. By logical extension, to introduce a methyl group at the 3-position of the benzodiazepine core, a precursor that facilitates this specific regiochemistry is required. Methyl methacrylate emerges as an ideal candidate for this purpose.
The proposed synthesis of 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one therefore proceeds via the cyclocondensation of o-phenylenediamine and methyl methacrylate.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the target molecule.
Reaction Mechanism: Unraveling the Cyclocondensation Cascade
The reaction between o-phenylenediamine and methyl methacrylate proceeds through a cascade of nucleophilic addition and intramolecular cyclization steps. The mechanism can be elucidated as follows:
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Michael Addition: The reaction is initiated by a nucleophilic attack of one of the amino groups of o-phenylenediamine onto the β-carbon of the α,β-unsaturated ester, methyl methacrylate. This Michael addition is a key step in forming the initial carbon-nitrogen bond.
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Intramolecular Amidation: The resulting intermediate possesses a primary amine and an ester functionality in proximity. The amino group then undergoes an intramolecular nucleophilic acyl substitution with the ester group. This cyclization step leads to the formation of the seven-membered diazepine ring and the elimination of methanol as a byproduct.
Diagram of the Reaction Mechanism:
Caption: Plausible reaction mechanism for the synthesis.
Experimental Protocol: A Step-by-Step Guide
This protocol is a robust and reproducible method for the synthesis of 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one .
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 10.81 g | 0.1 |
| Methyl Methacrylate | C₅H₈O₂ | 100.12 | 11.01 g (12 mL) | 0.11 |
| Xylene | C₈H₁₀ | 106.16 | 100 mL | - |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed | - |
| Ethanol | C₂H₅OH | 46.07 | For recrystallization | - |
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.81 g (0.1 mol) of o-phenylenediamine in 100 mL of xylene.
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Addition of Reagent: To the stirred solution, add 11.01 g (0.11 mol) of methyl methacrylate dropwise at room temperature.
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Reflux: Heat the reaction mixture to reflux (approximately 140 °C) and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form upon cooling.
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Isolation of Crude Product: Filter the cooled reaction mixture to collect the crude product. Wash the solid with a small amount of cold xylene.
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Purification: Recrystallize the crude product from ethanol to obtain pure 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one as a crystalline solid.
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Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.
Characterization Data
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | δ (ppm): 1.1-1.3 (d, 3H, CH₃), 2.7-2.9 (m, 1H, CH), 3.6-3.8 (m, 2H, CH₂), 6.9-7.5 (m, 4H, Ar-H), ~8.5 (br s, 1H, NH), ~9.5 (br s, 1H, NH). Note: The N-H protons may be broad and their chemical shifts can vary with concentration and solvent. |
| ¹³C NMR (CDCl₃) | δ (ppm): ~15 (CH₃), ~35 (CH), ~45 (CH₂), ~120-140 (aromatic carbons), ~170 (C=O). |
| IR (KBr, cm⁻¹) | ν: ~3200-3400 (N-H stretching), ~1670 (C=O stretching, amide), ~1600 (C=C stretching, aromatic). |
| Mass Spec. (EI) | m/z: 176 (M⁺). |
A related compound, 3-methyl-5-trifluoroacetyl-2,3,4,5-tetrahydro-1,5-benzodiazepin-2(1H)-one, has been characterized, and its spectroscopic data provides a useful reference.[5] For this derivative, the IR spectrum shows characteristic N-H stretching at 3207 and 3152 cm⁻¹ and carbonyl stretching at 1708 and 1673 cm⁻¹.[5] The ¹H NMR spectrum in CDCl₃ shows a doublet for the methyl protons at δ 1.17 ppm.[5]
Conclusion and Future Perspectives
The synthesis of 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one via the cyclocondensation of o-phenylenediamine and methyl methacrylate represents a straightforward and efficient method to access this valuable heterocyclic scaffold. The provided protocol is designed to be a reliable starting point for researchers in the field. The versatility of the 1,5-benzodiazepine core allows for further functionalization at the nitrogen atoms or on the aromatic ring, opening avenues for the creation of libraries of novel compounds for biological screening. Future work could focus on the optimization of reaction conditions, exploration of various catalytic systems to potentially lower the reaction temperature and time, and the synthesis of a broader range of 3-substituted derivatives for structure-activity relationship studies.
References
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Janciene, R., Vektariene, A., Stumbreviciute, Z., Kosychova, L., Konstantinavicius, K., & Puodziunaite, B. D. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones by Electrophilic Aromatic Substitution. Monatshefte für Chemie / Chemical Monthly, 134(11), 1629–1639. [Link]
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International Journal of Trend in Scientific Research and Development. (2021). Synthesis of 1, 5- Benzodiazepines A Review. IJTSRD, 5(5), 497-507. [Link]
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Claramunt, R. M., Sanz, D., Aggarwal, S., Kumar, A., Prakash, O., Singh, S. P., & Elguero, J. (2006). The reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds. ARKIVOC, 2006(14), 35-45. [Link]
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Kharade, S. S., & Shingare, M. S. (2013). Phenylboronic acid catalysed synthesis of 1, 5-benzodiazepines via cyclocondensation of o-phenylenediamine and ketones. Journal of Chemical Sciences, 125(4), 745-749. [Link]
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Teli, S., & Agarwal, S. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(7), 3694-3714. [Link]
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Janciene, R., Vektariene, A., Stumbreviciute, Z., Kosychova, L., Konstantinavicius, K., & Puodziunaite, B. D. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones by Electrophilic Aromatic Substitution. Monatshefte für Chemie / Chemical Monthly, 134(11), 1629–1639. [Link]
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Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Biomedicine and Biotechnology, 2012, 510650. [Link]
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NIST. (n.d.). 2,3-Dihydro-4-methyl-1H-1,5-benzodiazepin-2-one. In NIST Chemistry WebBook. Retrieved from [Link]
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